12Z-十四碳烯基乙酸酯

描述

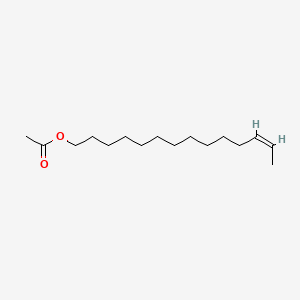

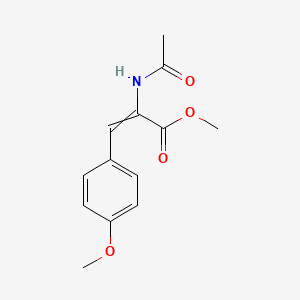

12Z-Tetradecenyl acetate, also known as (Z)-12-tetradecenyl acetate or (Z)-tetradec-12-enyl acetate, is a chemical compound with the molecular formula C16H30O2 . It has a molecular weight of 254.4082 .

Synthesis Analysis

The synthesis of (Z)-12-tetradecenyl acetate has been achieved through a [13C + 1C] synthetic strategy in five steps from commercially available brassylic acid . The target mixture molecules, of a cis-to-trans isomer ratio of 27 to 73, were synthesized in a 40% overall yield .Molecular Structure Analysis

The molecular structure of 12Z-Tetradecenyl acetate consists of 16 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3- . Physical And Chemical Properties Analysis

The physical and chemical properties of 12Z-Tetradecenyl acetate include a molecular weight of 254.41 and a molecular formula of C16H30O2 . The compound should be stored in a sealed, dry environment at room temperature .科学研究应用

信息素研究和害虫控制

12Z-十四碳烯基乙酸酯主要在昆虫信息素的背景下进行研究,特别是它在各种蛾类物种的交配行为中的作用。该化合物已被确定为几种蛾类物种性信息素的关键成分,例如欧洲玉米螟和红带叶卷蛾。研究表明,在这些物种中,十四碳烯基乙酸酯的 Z 和 E 异构体的特定比例对于最佳吸引力是必要的,这突出了其在蛾类信息素特异性和进化中的重要性 (Klun 等,1973)。此外,该化合物在田间试验中诱捕雄性蛾的有效性表明其在害虫控制策略中的潜力 (Kou 等,1992)。

信息素诱捕剂合成

合成 12Z-十四碳烯基乙酸酯的努力旨在为害虫管理生产有效的诱饵。一项关于用作亚洲玉米螟性信息素的 (Z)-12-十四碳烯基乙酸酯的总合成的研究表明,这种信息素的合成版本可以引起雄性蛾的强烈反应,表明它们在大量诱捕或交配干扰中作为一种环保的害虫控制方法的潜在用途 (Lu 等,2018)。

通讯干扰研究

12Z-十四碳烯基乙酸酯也因其干扰蛾类通讯的能力而被探索。研究表明,某些十四碳烯基乙酸酯化合物可以通过干扰害虫如棉花夜蛾 (Spodoptera littoralis) 的信息素通讯系统,有效地破坏其交配行为。这种干扰可以通过在距离诱饵物一定距离处释放该化合物来实现,从而防止交配并减少害虫数量 (Kehat 等,1979)。

总之,12Z-十四碳烯基乙酸酯主要因其在昆虫信息素中的作用而受到研究,对通过诱捕、合成人工信息素和通讯干扰进行害虫控制具有重要意义。

有关更多 AI 驱动的见解,请访问 consensus.app。

12Z-十四碳烯基乙酸酯在科学研究中的应用

信息素合成和害虫控制

- 合成和害虫控制应用:12Z-十四碳烯基乙酸酯被确定为各种蛾类的性信息素成分,用于合成诱饵以诱捕玉米害虫和其他农作物害虫。它已显示出有效的吸引作用,并用作大量诱捕或交配干扰技术,作为一种控制害虫的环保方法。此类信息素对于管理害虫数量和减少作物损失至关重要 (Li、Yong 和 Aisa,2008; Lu、Liu、Pan 和 Zhang,2018)。

生物活性和相互作用研究

- 了解生物相互作用和信息素特异性:涉及 12Z-十四碳烯基乙酸酯的研究通常侧重于了解不同信息素成分之间的相互作用及其特异性。这些研究有助于我们了解昆虫行为、信息素通讯和物种特异性交配策略的进化。这种理解对于制定有针对性和有效的害虫控制策略至关重要 (Klun 等,1973; Ho 等,2002)。

信息素成分分析和现场试验

- 信息素成分分析和现场试验:对信息素成分(包括 12Z-十四碳烯基乙酸酯)进行详细分析,以确定它们在吸引特定蛾类物种中的作用。进行现场试验以验证合成信息素在诱捕目标物种中的有效性,这对于农业中的实际应用至关重要 (Kou 等,1992; Kehat 等,1979)。

作用机制

安全和危害

属性

IUPAC Name |

[(Z)-tetradec-12-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJBZFQLVNBSHX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12Z-Tetradecenyl acetate | |

CAS RN |

35153-20-9, 35153-21-0 | |

| Record name | 12-Tetradecen-1-ol, 1-acetate, (12Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Tetradecen-1-ol, 1-acetate, (12E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)